3-Phenyl-3-methylpiperidine-2,6-dione
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Overview
Description
3-Phenyl-3-methylpiperidine-2,6-dione is a chemical compound with the molecular formula C12H13NO2 It is a derivative of piperidinedione, characterized by the presence of a methyl and a phenyl group at the 3rd position of the piperidinedione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3-methylpiperidine-2,6-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-3-phenylglutaric acid with ammonia or an amine to form the corresponding imide. The reaction is usually carried out in a solvent such as toluene or xylene, with the temperature maintained between 100-150°C to facilitate the formation of the imide ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-3-methylpiperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imide group to an amine group.
Substitution: The phenyl and methyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-Phenyl-3-methylpiperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-3-methylpiperidine-2,6-dione involves its interaction with specific molecular targets. The imide group in the compound can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl and methyl groups can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2,6-Piperidinedione, 3-phenyl-: Similar structure but lacks the methyl group.
2,6-Piperidinedione, 3-ethyl-1-methyl-3-phenyl-: Contains an additional ethyl group.
Glutarimide: The parent compound without the phenyl and methyl groups.
Uniqueness
3-Phenyl-3-methylpiperidine-2,6-dione is unique due to the presence of both a methyl and a phenyl group at the 3rd position, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
14149-35-0 |
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Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-methyl-3-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C12H13NO2/c1-12(9-5-3-2-4-6-9)8-7-10(14)13-11(12)15/h2-6H,7-8H2,1H3,(H,13,14,15) |
InChI Key |
MCJWXKGQUZKDIC-UHFFFAOYSA-N |
SMILES |
CC1(CCC(=O)NC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CC1(CCC(=O)NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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